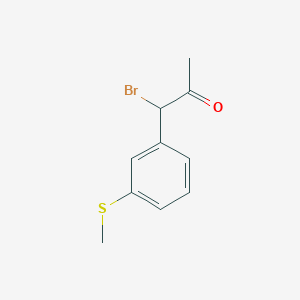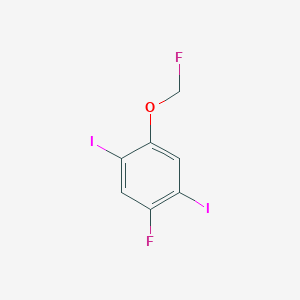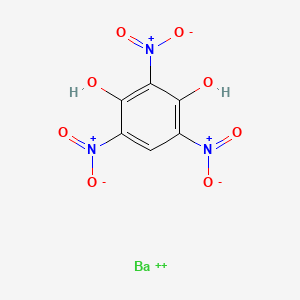
Barium bis(2,4,6-trinitroresorcinolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium bis(2,4,6-trinitroresorcinolate) is a chemical compound known for its explosive properties. It is the barium salt of 2,4,6-trinitroresorcinol, often referred to as barium styphnate . This compound is typically shipped as a slurry or wet mass of orange-yellow crystals and is highly sensitive to shock, heat, flame, or friction .
準備方法
The preparation of barium bis(2,4,6-trinitroresorcinolate) generally involves a nitration reaction. One common method is to react 2,4,6-trinitroresorcinol with barium chloride . The reaction conditions must be carefully controlled to prevent unwanted detonation, and the product is usually handled as a wet mass to minimize the risk of explosion .
化学反応の分析
Barium bis(2,4,6-trinitroresorcinolate) undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can react vigorously with reducing agents such as hydrides, sulfides, and nitrides, potentially leading to detonation.
Substitution: The compound may also react with bases like sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.
The major products formed from these reactions are typically barium salts and various nitrogen oxides .
科学的研究の応用
Barium bis(2,4,6-trinitroresorcinolate) has several applications in scientific research and industry:
作用機序
The explosive nature of barium bis(2,4,6-trinitroresorcinolate) is due to its ability to rapidly decompose, releasing a large amount of gas and heat. This rapid decomposition is triggered by shock, heat, or friction, leading to an instantaneous explosion . The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-oxygen bonds within the nitro groups, resulting in the formation of nitrogen gas and other byproducts .
類似化合物との比較
Barium bis(2,4,6-trinitroresorcinolate) is similar to other explosive compounds such as:
Lead styphnate: Another primary explosive used in primers and detonators.
Mercury fulminate: Historically used in detonators but less stable than barium bis(2,4,6-trinitroresorcinolate).
The uniqueness of barium bis(2,4,6-trinitroresorcinolate) lies in its balance of sensitivity and stability, making it a preferred choice in various explosive applications .
特性
CAS番号 |
20236-55-9 |
|---|---|
分子式 |
C6H3BaN3O8+2 |
分子量 |
382.43 g/mol |
IUPAC名 |
barium(2+);2,4,6-trinitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3N3O8.Ba/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2 |
InChIキー |
ZACISHMWZUXBDS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-].[Ba+2] |
物理的記述 |
The barium salt of 2,4,6-trinitroresorcinol. Shipped as a slurry or wet mass of orange-yellow crystals. Shock, heat, flame or friction may cause explosion if dried out. The primary hazard is blast of instantaneous explosion and not flying projectiles and fragments. Orange-yellow crystals; [CAMEO] Solubility--no data found; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B14059591.png)
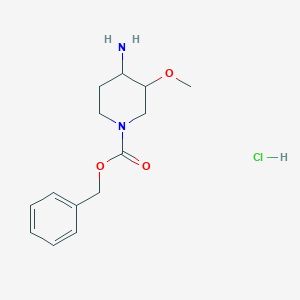
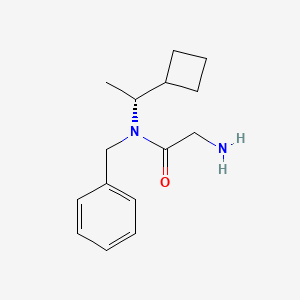
![Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)
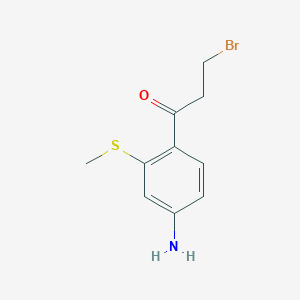
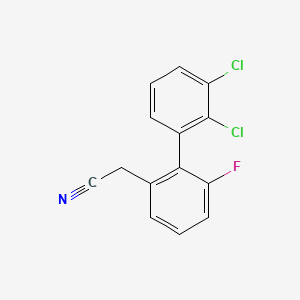
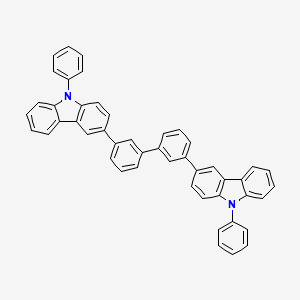
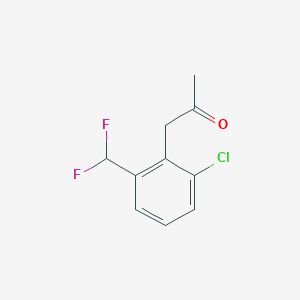

![4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14059656.png)
![4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14059661.png)
